molecular formula C14H8O2S B2846648 2-(Thiophen-2-ylmethylidene)indene-1,3-dione CAS No. 24760-36-9

2-(Thiophen-2-ylmethylidene)indene-1,3-dione

Cat. No.: B2846648
CAS No.: 24760-36-9
M. Wt: 240.28
InChI Key: TWXXLVDSKBCTBT-UHFFFAOYSA-N
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Description

2-(Thiophen-2-ylmethylidene)indene-1,3-dione is a fused heterocyclic compound comprising an indene-1,3-dione core substituted with a thiophen-2-ylmethylidene group. This structure combines the electron-deficient indene-1,3-dione moiety with the electron-rich thiophene ring, creating a push-pull system that influences its electronic, optical, and chemical properties.

Properties

IUPAC Name

2-(thiophen-2-ylmethylidene)indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O2S/c15-13-10-5-1-2-6-11(10)14(16)12(13)8-9-4-3-7-17-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXXLVDSKBCTBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=CS3)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24760-36-9
Record name 2-(2-Thienylmethylene)indane-1,3-dione
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Biological Activity

2-(Thiophen-2-ylmethylidene)indene-1,3-dione is a compound belonging to the indandione class, characterized by its unique structural framework that includes a thiophene moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer properties and enzyme inhibition capabilities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

The synthesis of this compound typically involves the Knoevenagel condensation reaction between indene-1,3-dione and thiophene derivatives. The reaction conditions significantly influence the yield, which can range from 60% to 90% depending on the specific reactants and catalysts used . Key spectral data supporting the identification of this compound include:

Property Value
Molecular FormulaC₁₄H₈O₂S
Melting PointNot specified
Yield60% - 90%

The biological activity of this compound is primarily attributed to its interaction with various enzymes and biological pathways. Key mechanisms include:

  • Enzyme Inhibition: The compound has been shown to inhibit enzymes such as lipoxygenase and trypsin, which are involved in inflammatory processes .
  • Antioxidant Activity: In vitro studies indicate that derivatives of this compound exhibit moderate antioxidant properties, particularly in scavenging free radicals like DPPH .
  • Anticancer Activity: Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various pathways, although further research is needed to elucidate these mechanisms fully.

Antioxidant Activity

Research has demonstrated that this compound exhibits antioxidant activity. A study evaluated its ability to scavenge DPPH radicals and found that it showed moderate activity compared to other tested compounds .

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has been explored through various assays:

Enzyme Inhibition Type IC₅₀ (µM)
LipoxygenaseCompetitive15.4
TrypsinNon-competitive22.8

These results indicate that the compound can effectively modulate enzyme activity, suggesting potential therapeutic applications in treating inflammatory diseases .

Anticancer Potential

In a study focusing on anticancer properties, derivatives of indandiones were tested against several cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against breast and colon cancer cells, with IC₅₀ values ranging from 10 to 30 µM depending on the specific derivative used .

Case Studies

Several case studies have investigated the biological activities of compounds related to this compound:

  • Study on Anti-inflammatory Effects: A study examined the effects of this compound on carrageenan-induced paw edema in rats. Results showed a significant reduction in inflammation compared to control groups .
  • Antioxidant Efficacy Assessment: In vitro assays using ABTS decolorization indicated that some derivatives displayed varying degrees of antioxidant activity, with certain compounds achieving over 70% inhibition at higher concentrations .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

  • 2-(Thiophen-3-ylmethylene)indene-1,3-dione: A positional isomer with the thiophene substituent at the 3-position instead of 2. Such isomers are synthesized via similar Knoevenagel condensation methods .

Arylidene-Substituted Derivatives

  • DMABI (2-(4-[N,N-Dimethylamino]-benzylidene)-indene-1,3-dione): Features a dimethylamino-benzylidene group, enhancing electron-donating properties. DMABI exhibits a lower bandgap (2.8 eV) than the thiophene derivative, making it suitable as an organic semiconductor in thin-film transistors .
  • ZWK1 (Pyranylidene-indene-1,3-dione derivative) : Substituted with a pyranylidene group, ZWK1 emits red electroluminescence (667 nm) in OLEDs. Its amorphous nature allows solution processing, unlike the crystalline thiophene analog .
  • 2-(4-Chlorophenyl)-2-phenylacetylindene-1,3-dione: A chlorinated derivative used as a pesticide (chlorophacinone). The bulky substituents enhance lipid solubility and biological activity but reduce electronic conjugation .
Table 1: Structural and Electronic Comparison
Compound Substituent Molecular Weight (g/mol) Key Property/Application Reference
2-(Thiophen-2-ylmethylidene) Thiophen-2-ylmethylidene 244.27 Corrosion inhibition, OLEDs
2-(Thiophen-3-ylmethylene) Thiophen-3-ylmethylene 244.27 Synthetic intermediate
DMABI 4-Dimethylamino-benzylidene 279.34 Organic semiconductor (Eg = 2.8 eV)
ZWK1 Pyranylidene 964.98 Red OLED emitter (λEL = 667 nm)
2-(4-Chlorophenyl)-phenylacetyl Chlorophenyl-phenylacetyl 374.83 Anticoagulant rodenticide

Electronic and Computational Comparisons

Frontier Molecular Orbital (FMO) Analysis

Density functional theory (DFT) studies on 2-arylidene-indene-1,3-dione derivatives reveal:

  • HOMO-LUMO Gap : The thiophene derivative exhibits a moderate energy gap (∆E ≈ 3.1 eV), balancing charge transport and stability. Electron-withdrawing groups (e.g., -Cl) increase the gap, while electron-donating groups (e.g., -NMe2) reduce it .
  • Electrophilicity Index (ω) : The thiophene analog shows higher electrophilicity (ω = 1.8 eV) than phenyl derivatives, enhancing its reactivity in charge-transfer interactions .
Table 2: Computed Electronic Parameters (B3LYP/6-31G(d))
Compound EHOMO (eV) ELUMO (eV) ∆Egap (eV) Electrophilicity (ω)
2-(Thiophen-2-ylmethylidene) -5.8 -2.7 3.1 1.8
DMABI -5.2 -2.4 2.8 1.5
2-(4-Chlorophenyl)-phenylacetyl -6.1 -2.9 3.2 2.0

Organic Electronics

  • OLEDs : The thiophene derivative’s extended conjugation enables red-shifted absorption compared to DMABI. However, ZWK1 outperforms it in electroluminescence efficiency (1.78 cd/A at 100 cd/m²) due to its amorphous morphology .
  • Semiconductors : DMABI’s lower bandgap facilitates hole transport in organic thin-film transistors, whereas the thiophene analog is less efficient due to higher crystallinity .

Preparation Methods

Knoevenagel Condensation: Primary Synthetic Route

Reaction Mechanism and General Procedure

The Knoevenagel condensation involves the base-catalyzed nucleophilic addition of an aldehyde (thiophene-2-carbaldehyde) to the active methylene group of indene-1,3-dione, followed by dehydration to form the α,β-unsaturated diketone. The reaction proceeds via the following steps:

  • Deprotonation : A base abstracts a proton from the methylene group of indene-1,3-dione, generating a resonance-stabilized enolate.
  • Nucleophilic Attack : The enolate attacks the carbonyl carbon of thiophene-2-carbaldehyde.
  • Dehydration : Elimination of water yields the conjugated product.

The general protocol involves refluxing equimolar amounts of indene-1,3-dione and thiophene-2-carbaldehyde in a polar aprotic solvent (e.g., ethanol or acetic acid) with a catalytic base (e.g., piperidine or sodium acetate).

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include:

Base Selection

Bases such as piperidine , sodium acetate , and triethylamine are commonly employed. Piperidine enhances reaction rates due to its dual role as a base and nucleophilic catalyst, whereas sodium acetate offers milder conditions suitable for thermally sensitive substrates.

Solvent Effects

Ethanol and acetic acid are preferred for their ability to stabilize intermediates through hydrogen bonding. Ethanol typically affords higher yields (~70–85%) compared to non-polar solvents.

Temperature and Time

Reactions conducted at 80–90°C for 4–6 hours achieve optimal conversion. Prolonged heating may lead to side products such as over-condensed adducts.

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times (to 15–30 minutes) by enhancing molecular agitation. A study demonstrated an 88% yield using piperidine in ethanol under microwave conditions.

Solid-State Mechanochemical Synthesis

Ball-milling indene-1,3-dione and thiophene-2-carbaldehyde with a catalytic amount of sodium hydroxide achieves yields comparable to traditional methods (~78%) while eliminating solvent waste.

Comparative Analysis of Synthetic Methods

The table below summarizes key data from literature:

Method Base Solvent Temperature (°C) Time (h) Yield (%) Source
Knoevenagel Piperidine Ethanol 80 4 85
Knoevenagel Sodium acetate Acetic acid 90 6 75
Microwave-assisted Piperidine Ethanol 100 (MW) 0.5 88
Mechanochemical NaOH Solventless 25 (ball-milling) 1 78

Challenges and Solutions in Synthesis

Regioselectivity Issues

Competing reactions at the 2- and 4-positions of thiophene-2-carbaldehyde can lead to regioisomeric byproducts. Employing bulky bases (e.g., DBU) or low temperatures mitigates this issue by favoring kinetic control.

Purification Techniques

Column chromatography using silica gel with ethyl acetate/hexane (1:4) effectively separates the target compound from unreacted starting materials. Recrystallization from ethanol further enhances purity.

Q & A

Q. What spectroscopic methods are recommended for characterizing 2-(Thiophen-2-ylmethylidene)indene-1,3-dione, and how do they validate its structure?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are essential for confirming the compound's structure. NMR identifies proton and carbon environments, such as the thiophene ring’s deshielded protons and the indene-dione carbonyl groups. IR spectroscopy detects key functional groups (e.g., C=O stretching at ~1700 cm⁻¹ and C=C vibrations). Cross-validation with X-ray crystallography (for crystalline derivatives) resolves ambiguities in connectivity .

Q. What synthetic routes are commonly employed to prepare this compound, and what reaction conditions optimize yield?

The compound is synthesized via condensation reactions between indene-1,3-dione derivatives and thiophene-containing aldehydes. Key conditions include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity by stabilizing intermediates.
  • Catalysts : Acidic (e.g., acetic acid) or basic (e.g., piperidine) catalysts accelerate keto-enol tautomerization.
  • Temperature : Moderate heating (60–80°C) balances reaction rate and side-product suppression. Yield optimization requires iterative adjustment of stoichiometry and solvent drying .

Q. How do solvent properties influence the compound’s stability and reactivity in subsequent transformations?

The compound’s electron-deficient indene-dione core makes it sensitive to nucleophilic attack. Non-polar solvents (e.g., toluene) stabilize the planar structure, while polar solvents (e.g., THF) enhance solubility for reactions like Michael additions. Protic solvents (e.g., ethanol) should be avoided to prevent hydrolysis of the exocyclic double bond .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved for derivatives of this compound?

Unexpected NMR splitting may arise from dynamic processes (e.g., hindered rotation of the thiophene moiety) or impurities. Strategies include:

  • Variable-temperature NMR : Identifies conformational exchange broadening.
  • 2D NMR (COSY, NOESY) : Maps through-space and through-bond correlations to confirm connectivity.
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula to rule out impurities .

Q. What computational methods are suitable for predicting the compound’s electronic properties and reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Time-dependent DFT (TD-DFT) simulates UV-Vis spectra, correlating with experimental λmax values. Molecular docking studies (e.g., AutoDock Vina) assess potential bioactivity by evaluating binding affinities to target proteins .

Q. How can X-ray crystallography elucidate structural nuances critical for understanding its solid-state behavior?

Single-crystal X-ray diffraction determines bond lengths, angles, and packing interactions. For example, the dihedral angle between the thiophene and indene-dione planes influences π-π stacking. Hydrogen-bonding networks (e.g., C=O···H interactions) stabilize the crystal lattice and may correlate with solubility .

Q. What strategies mitigate side reactions during functionalization of the exocyclic double bond?

  • Protecting groups : Temporarily shield reactive sites (e.g., silylation of carbonyls).
  • Regioselective catalysis : Transition-metal catalysts (e.g., Pd) direct cross-coupling reactions to specific positions.
  • Low-temperature kinetics : Slows undesired pathways (e.g., polymerization) during electrophilic additions .

Q. How does the compound’s electronic structure influence its application in materials science (e.g., organic semiconductors)?

The conjugated π-system and electron-withdrawing dione group enable charge transport. Cyclic voltammetry (CV) measures redox potentials, revealing n-type semiconductor behavior. Bandgap engineering via substituent modification (e.g., electron-donating groups on thiophene) adjusts HOMO-LUMO levels for optoelectronic applications .

Methodological Considerations

Q. What analytical workflows validate purity and monitor degradation during storage?

  • HPLC-MS : Detects degradation products (e.g., hydrolyzed dione rings).
  • Thermogravimetric analysis (TGA) : Assesses thermal stability.
  • Storage : Argon-atmosphere vials at –20°C prevent oxidation and moisture uptake .

Q. How can kinetic studies improve understanding of its reactivity in catalytic systems?

  • Pseudo-first-order kinetics : Isolate rate dependence on specific reactants.
  • In situ IR/Raman spectroscopy : Tracks intermediate formation in real time.
  • Isotopic labeling : ¹³C-labeled carbonyl groups elucidate mechanistic pathways via isotopic shifts in NMR .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Thiophen-2-ylmethylidene)indene-1,3-dione
Reactant of Route 2
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2-(Thiophen-2-ylmethylidene)indene-1,3-dione

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